(2,5-Dimethylphenyl)(phenyl)methanethiol
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Overview
Description
(2,5-Dimethylphenyl)(phenyl)methanethiol is an organic compound with the molecular formula C15H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(phenyl)methanethiol typically involves the reaction of 2,5-dimethylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the chlorine atom on the benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)(phenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2,5-Dimethylphenyl)(phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)(phenyl)methanethiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various electrophilic centers, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the dimethyl substitution on the aromatic ring.
Thiophenol: Contains a thiol group attached directly to a phenyl ring without additional substituents.
2,5-Dimethylthiophenol: Similar structure but with the thiol group directly attached to the aromatic ring.
Uniqueness
(2,5-Dimethylphenyl)(phenyl)methanethiol is unique due to the presence of both a phenyl and a 2,5-dimethylphenyl group attached to the methanethiol moiety. This structural feature imparts distinct chemical properties and reactivity compared to other thiol compounds.
Biological Activity
(2,5-Dimethylphenyl)(phenyl)methanethiol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16S
- Molecular Weight : 244.36 g/mol
This compound features a thiol group (-SH) attached to a phenyl ring, which is further substituted with a 2,5-dimethyl group. The presence of these substituents is critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted the effectiveness of compounds derived from the 2,5-dimethylphenyl scaffold against various pathogens, including drug-resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 3h | Methicillin-resistant S. aureus | 2 µg/mL |
Compound 3j | Vancomycin-resistant E. faecium | 16 µg/mL |
Compound 9f | Drug-resistant Candida strains | 250 µg/mL |
These findings suggest that compounds with similar structural features to this compound could be promising candidates for developing new antimicrobial agents targeting resistant pathogens .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Recent studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cell lines.
Case Study: Anticancer Effects on Caco-2 and A549 Cells
A study examined the effects of synthesized thiazole derivatives related to this compound on colorectal cancer (Caco-2) and lung cancer (A549) cell lines. The results indicated:
- Compound 12f showed a viability reduction of 35.0% against A549 cells.
- Compound 17c demonstrated significant activity against Caco-2 cells with a viability reduction of 27.2% .
These results underscore the potential of this compound in anticancer drug development .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with thiol groups can induce oxidative stress in target cells .
Properties
Molecular Formula |
C15H16S |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C15H16S/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
InChI Key |
CXFIOHCROFEUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)S |
Origin of Product |
United States |
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